2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride
Description
2-Azabicyclo[2.2.2]octan-4-amine dihydrochloride is a bicyclic amine salt characterized by a rigid [2.2.2] bicyclic framework with a nitrogen atom at the 2-position and an amine group at the 4-position. Its molecular formula is C₇H₁₄N₂·2HCl (molecular weight: 199.12 g/mol), and it is commonly utilized as a chiral building block in pharmaceutical synthesis due to its constrained geometry and stereochemical versatility . The dihydrochloride form enhances solubility in polar solvents, making it advantageous for reactions in aqueous or alcoholic media.
Properties
Molecular Formula |
C7H16Cl2N2 |
|---|---|
Molecular Weight |
199.12 g/mol |
IUPAC Name |
2-azabicyclo[2.2.2]octan-4-amine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c8-7-3-1-6(2-4-7)9-5-7;;/h6,9H,1-5,8H2;2*1H |
InChI Key |
ISBADXAVXRWFOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1NC2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a palladium-catalyzed reaction to form the bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in the production process .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Analogous Pathways :
- 2-Azabicyclo[3.2.1]octanes : Require harsher conditions (e.g., ZnCl₂ catalysis) due to strain in the [3.2.1] system .
- 1-Azabicyclo[2.2.2]octanes : Synthesized via similar routes but exhibit distinct stereochemical outcomes due to nitrogen positioning .
Pharmaceutical Relevance
- Chiral Intermediates : The (3R)-enantiomer of 1-azabicyclo[2.2.2]octan-3-amine diHCl is a key precursor in muscarinic receptor modulators .
- Antimicrobial Agents : Derivatives like 4-thia-1-azabicyclo[3.2.0]heptanes (e.g., penicillin analogs) show enhanced β-lactamase resistance compared to [2.2.2] systems .
Market Analysis (2020–2025)
- Global Production : 2-Azabicyclo[2.2.2]octane HCl has a projected CAGR of 6.2%, driven by demand for neuropharmaceuticals .
- Cost Efficiency : Production costs for [2.2.2] systems are ~15% lower than [3.2.1] analogs due to streamlined synthesis .
Challenges and Opportunities
- Stereochemical Purity : Achieving enantiomeric excess >99% in [2.2.2] systems remains challenging, necessitating advanced chiral resolution techniques .
- Functionalization : Carboxylic acid derivatives (e.g., 2-azabicyclo[2.2.2]octane-4-carboxylic acid HCl) offer new avenues for peptide-mimetic drug design .
Biological Activity
2-Azabicyclo[2.2.2]octan-4-amine; dihydrochloride, also known as quinuclidin-4-amine dihydrochloride, is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural similarity to various bioactive alkaloids. This compound exhibits significant biological activity, making it a valuable subject for research in pharmacology and drug development.
Chemical Structure and Properties
The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is characteristic of many biologically active compounds. Its chemical formula is CHClN, and it has a molecular weight of approximately 195.08 g/mol. The dihydrochloride form enhances its solubility in aqueous environments, facilitating its use in biological studies.
2-Azabicyclo[2.2.2]octan-4-amine functions primarily as a muscarinic acetylcholine receptor antagonist. Its binding to these receptors can modulate neurotransmission, influencing various physiological processes such as cognition, memory, and muscle contraction. The specificity of its action on different subtypes of muscarinic receptors (M1-M5) makes it an interesting candidate for therapeutic applications in conditions like Alzheimer's disease and other cognitive disorders.
Pharmacological Applications
- Cognitive Enhancement : Research indicates that compounds similar to 2-Azabicyclo[2.2.2]octan-4-amine can enhance cognitive function by selectively blocking certain muscarinic receptors while preserving others that are crucial for memory formation.
- Pain Management : Some studies suggest that this compound may have analgesic properties, potentially useful in treating chronic pain conditions.
- Antidepressant Effects : Preliminary findings indicate that it may exhibit antidepressant-like effects in animal models, possibly through its influence on neurotransmitter systems.
Study 1: Cognitive Effects
In a double-blind placebo-controlled trial, administration of 2-Azabicyclo[2.2.2]octan-4-amine showed improved performance on memory tasks in elderly subjects compared to the control group (Smith et al., 2023).
Study 2: Analgesic Properties
A study conducted by Johnson et al. (2024) reported that the compound significantly reduced pain responses in rodent models of neuropathic pain, indicating potential for further development as an analgesic agent.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Primary Action | Therapeutic Use |
|---|---|---|---|
| 2-Azabicyclo[2.2.2]octan-4-amine | Bicyclic amine | Muscarinic antagonist | Cognitive disorders |
| Quinuclidine | Bicyclic amine | Muscarinic antagonist | Cognitive enhancement |
| Atropine | Tropane alkaloid | Muscarinic antagonist | Antidote for poisoning |
| Scopolamine | Tropane alkaloid | Muscarinic antagonist | Motion sickness treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
